Phosphoglucose

Hydrolytic stability Phosphate ester Comparative biochemistry

Phosphoglucose (D-glucose-2-phosphate) is the only biochemically valid substrate for studying the Agrobacterium AccA binding protein, AccR repressor, and agrocin 84 antibiotic pathways. Generic glucose-1-phosphate or glucose-6-phosphate cannot substitute due to strict periplasmic binding protein specificity for the 2-phosphoryl moiety. This compound is also essential for characterizing sugar-phosphatase specificity and for developing stable agrocin analogs. Ensure your research is not compromised by invalid isomer substitutions.

Molecular Formula C6H13O9P
Molecular Weight 260.14 g/mol
CAS No. 67101-62-6
Cat. No. B3042753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphoglucose
CAS67101-62-6
Molecular FormulaC6H13O9P
Molecular Weight260.14 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)OP(=O)(O)O)O)O)O)O
InChIInChI=1S/C6H13O9P/c7-1-3(9)5(10)6(11)4(2-8)15-16(12,13)14/h2-7,9-11H,1H2,(H2,12,13,14)/t3-,4+,5-,6-/m1/s1
InChIKeyGBXZONVFWYCRPT-JGWLITMVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phosphoglucose (D-Glucose 2-Phosphate, CAS 67101-62-6): A Rare Monosaccharide Phosphate for Agrobacterium Virulence and Transporter Studies


Phosphoglucose (CAS 67101-62-6), systematically named D-glucose 2-phosphate or 2-(dihydrogen phosphate) D-glucose, is a rare hexose monophosphate with the molecular formula C₆H₁₃O₉P and a molecular weight of 260.14 g/mol . Unlike the ubiquitous metabolic intermediates glucose-1-phosphate and glucose-6-phosphate, the 2-phosphorylated isomer occurs naturally only in a handful of specialized contexts—most notably as the key structural motif in agrocinopines C/D and the antibiotic agrocin 84, both of which are central to the Agrobacterium tumefaciens virulence and biocontrol systems [1]. This restricted natural occurrence underpins its utility as a research tool for dissecting the Acc (agrocinopine catabolism) transport cascade and for developing non-natural analogs that dupe bacterial signaling pathways [2].

Why Glucose-6-Phosphate or Glucose-1-Phosphate Cannot Substitute for Phosphoglucose (CAS 67101-62-6) in Agrobacterium Transporter and Virulence Research


In-class substitution of D-glucose 2-phosphate with the more common and less expensive glucose-1-phosphate or glucose-6-phosphate is not biochemically valid for investigations centered on the Agrobacterium Acc transport system or agrocinopine catabolism. The periplasmic binding protein AccA from Agrobacterium tumefaciens strain Bo542 exhibits strict ligand specificity: it imports only compounds containing the D-glucopyranose-2-phosphate moiety, demonstrating no functional recognition of the 1-phosphorylated or 6-phosphorylated glucose isomers [1]. Furthermore, glucose-2-phosphate esters display higher hydrolytic stability compared to their glucose-1-phosphate counterparts, meaning that substitution with G1P would artificially alter reaction kinetics and product distribution in enzymatic assays [2]. For studies of the AccR repressor or the phosphodiesterase AccF, the 2-phosphoryl group is not merely a structural placeholder but the essential pharmacophore driving molecular recognition—a requirement that generic sugar phosphate analogs cannot fulfill [3].

Quantitative Differentiation Evidence for Phosphoglucose (CAS 67101-62-6) Versus Closest Structural Analogs


Comparative Hydrolytic Stability: D-Glucose-2-Phosphate Esters Exhibit Higher Stability Than Glucose-1-Phosphate Esters

Direct comparative analysis of phosphate ester hydrolysis demonstrates that esters of D-glucose-2-phosphate (G2P) possess higher stability than their glucose-1-phosphate (G1P) counterparts [1]. This differential stability has been experimentally validated in the context of glycogen-bound phosphate characterization, where G2P and G3P residues are refractory to enzymatic cleavage by known phosphatases that readily act on G1P and G6P [2]. For hydrolysis studies of the cyclic glucose-1,2-phosphate intermediate, G2P is the kinetically favored product over G1P, a finding consistent with the elevated activation energy barrier for cleavage of the C2-phosphate ester linkage [1].

Hydrolytic stability Phosphate ester Comparative biochemistry Glycogen metabolism

Substrate Specificity of Sugar-Phosphatase (EC 3.1.3.23): D-Glucose-2-Phosphate Is a Second-Best Substrate, Distinct from the Preferred Substrates D-Fructose-1-Phosphate and 2-Deoxy-D-Glucose-6-Phosphate

According to curated enzyme data in BRENDA, D-glucose-2-phosphate is classified as the second-best substrate for sugar-phosphatase (EC 3.1.3.23), ranking behind the preferred substrates D-fructose-1-phosphate and 2-deoxy-D-glucose-6-phosphate, but ahead of poor substrates including D-glucose-6-phosphate, D-glucosamine-6-phosphate, and D-fructose-1,6-bisphosphate [1][2]. This substrate hierarchy was established through comparative activity assays measuring relative dephosphorylation rates under standardized conditions [1].

Enzyme kinetics Substrate specificity Sugar-phosphatase BRENDA

Strain-Specific Affinity of AccA Periplasmic Binding Protein for the D-Glucopyranose-2-Phosphate Moiety

The periplasmic binding protein AccA from Agrobacterium tumefaciens strain Bo542 imports only compounds containing the D-glucopyranose-2-phosphate moiety, and does so with lower affinity compared to the orthologous AccA protein from strain C58 [1]. This differential affinity has been characterized through a combination of X-ray crystallography (PDB ID: 8CB9, resolution 1.79 Å), isothermal titration calorimetry, and in vivo import assays [2]. The structural basis for this discrimination lies in subtle conformational dynamics despite 75% sequence identity and a nearly identical ligand-binding site between the two AccA variants [1].

Affinity Transporter Agrobacterium Ligand binding X-ray crystallography

Natural Occurrence and Enzymatic Accessibility: D-Glucose-2-Phosphate Is Absent from Central Carbon Metabolism

D-Glucose-2-phosphate is not a substrate for phosphoglucose isomerase (PGI, EC 5.3.1.9), the enzyme that catalyzes the reversible isomerization between glucose-6-phosphate and fructose-6-phosphate [1]. Unlike G1P and G6P, which are integral intermediates in glycolysis, gluconeogenesis, and glycogen metabolism, G2P is confined to specialized pathways—primarily the Acc catabolic cascade in Agrobacterium and as a minor phosphate-bearing residue in glycogen [2]. This restricted enzymatic recognition is confirmed by the absence of any known enzyme with specific activity toward G2P in central carbon metabolism .

Metabolic pathway Enzyme specificity Natural occurrence Phosphoglucose isomerase

Chemical Synthesis Accessibility: The Rare D-Glucose-2-Phosphate Scaffold Enables Generation of Non-Natural Analogs that Retain Native-Like Affinity for AccA

The glucose-2-phosphoryl residue serves as a privileged scaffold for designing non-natural systems that are fully compatible with the Agrobacterium Acc cascade. The synthetic derivative glucose-2-(O-lactic acid phosphate) (G2LP) binds the periplasmic binding protein AccA with affinity equivalent to that of natural agrocinopine compounds [1]. X-ray crystallography and affinity measurements confirm that G2LP and natural G2P-containing ligands engage the AccA binding site through identical interactions, demonstrating that the 2-phosphoryl moiety is both necessary and sufficient for molecular recognition [2].

Chemical synthesis Analog design Phosphoramidite Binding affinity Agrobacterium

Procurement-Driven Application Scenarios for Phosphoglucose (CAS 67101-62-6) in Agrobacterium Biology and Chemical Synthesis


Agrobacterium tumefaciens Virulence and Quorum-Sensing Research

D-Glucose-2-phosphate is the essential ligand for studying the Acc transport system and the AccR repressor protein in Agrobacterium. Researchers investigating the molecular basis of strain-specific import efficiency—where AccA from strain Bo542 imports only G2P-containing compounds with lower affinity than AccA from strain C58—require authentic G2P to replicate native ligand-protein interactions [1]. The compound enables competitive binding assays, X-ray crystallography of AccA-ligand complexes, and in vivo import competition experiments that cannot be performed with G1P or G6P due to the strict specificity of the AccA binding site for the 2-phosphoryl moiety [2].

Synthesis of Agrocinopine Analogs and Antibiotic Agrocin 84 Derivatives

The glucose-2-phosphoryl residue is the key structural signature of agrocin 84, a natural antibiotic produced by the biocontrol agent Agrobacterium radiobacter K84 [1]. Chemical synthesis programs aiming to develop novel agrocin 84 analogs or to generate agrocinopine C/D derivatives for structure-activity relationship (SAR) studies require G2P as a starting material. The phosphoramidite route provides flexible access to G2P esters, and non-natural analogs such as G2LP retain native-like affinity for AccA, validating the G2P scaffold as a reliable platform for analog design [2].

Enzymatic Characterization of Sugar-Phosphatases and Phosphate Ester Hydrolysis Studies

D-Glucose-2-phosphate serves as a defined substrate for characterizing the substrate specificity of sugar-phosphatases (EC 3.1.3.23), where it is classified as a second-best substrate, distinct from the preferred substrates D-fructose-1-phosphate and 2-deoxy-D-glucose-6-phosphate [1]. Additionally, the higher hydrolytic stability of G2P esters relative to G1P esters [2] makes G2P a superior choice for long-term stability studies of phosphate ester hydrolysis, particularly in the context of glycogen-bound phosphate analysis where G2P residues are refractory to enzymatic cleavage by common phosphatases.

Metabolic Tracing and Flux Analysis in Specialized Pathways

Because D-glucose-2-phosphate is not a substrate for phosphoglucose isomerase or other central carbon metabolism enzymes, it provides a clean tracer for metabolic flux experiments in systems where G2P is involved—specifically the Agrobacterium Acc catabolic cascade and glycogen phosphate metabolism [1]. Unlike G1P or G6P, which are rapidly interconverted by ubiquitous enzymes, G2P remains metabolically isolated, enabling unambiguous tracking of its fate in in vitro reconstituted pathways or bacterial import assays [2].

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